molecular formula C9H13NO2 B195784 (1-Cyanocyclohexyl)acetic acid CAS No. 133481-09-1

(1-Cyanocyclohexyl)acetic acid

Cat. No. B195784
Key on ui cas rn: 133481-09-1
M. Wt: 167.2 g/mol
InChI Key: YGFXLCAKCKPSQQ-UHFFFAOYSA-N
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Patent
US06294690B1

Procedure details

Added 5% Pd/BaSO4 catalyst (9.0 mg, 4.2 μmol) to a solution of (1-cyanocyclohexa-2,5-dienyl)acetic acid benzyl ester (1.00 g, 3.95 mmol) in MeOH (20 mL). After stirring the reaction mixture under an atmosphere of H2 at 0° C. for 0.5 hour and room temperature for 1.5 hours, additional 5% Pd/BaSO4 (75.8 mg, 35.6 μmol) was added. After stirring the reaction mixture under an atmosphere of H2 at 0° C. for 1 hour and room temperature for 19.5 hours, the reaction was filtered and concentrated under reduced pressure to afford 0.56 g (87%) of crude oil.
Name
(1-cyanocyclohexa-2,5-dienyl)acetic acid benzyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
9 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
75.8 mg
Type
catalyst
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
C([O:8][C:9](=[O:19])[CH2:10][C:11]1([C:17]#[N:18])[CH:16]=[CH:15][CH2:14][CH:13]=[CH:12]1)C1C=CC=CC=1>[Pd].[O-]S([O-])(=O)=O.[Ba+2].CO>[C:17]([C:11]1([CH2:10][C:9]([OH:19])=[O:8])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1)#[N:18] |f:1.2.3|

Inputs

Step One
Name
(1-cyanocyclohexa-2,5-dienyl)acetic acid benzyl ester
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CC1(C=CCC=C1)C#N)=O
Name
Quantity
9 mg
Type
catalyst
Smiles
[Pd].[O-]S(=O)(=O)[O-].[Ba+2]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
75.8 mg
Type
catalyst
Smiles
[Pd].[O-]S(=O)(=O)[O-].[Ba+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring the reaction mixture under an atmosphere of H2 at 0° C. for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
room temperature for 1.5 hours
Duration
1.5 h
STIRRING
Type
STIRRING
Details
After stirring the reaction mixture under an atmosphere of H2 at 0° C. for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
room temperature for 19.5 hours
Duration
19.5 h
FILTRATION
Type
FILTRATION
Details
the reaction was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(#N)C1(CCCCC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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